Lipophilicity and Hydrogen Bonding Profile: Target vs. Picolinamide Analog
The target compound's computed XLogP3 value of 1.2 differentiates it from the closely related picolinamide analog, N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)picolinamide, which has a significantly higher computed XLogP3 value of approximately 2.5 due to the addition of a pyridine ring [1]. This difference of over 1 log unit indicates a 10-fold variance in the partition coefficient, which is critical for optimizing cellular permeability versus aqueous solubility in a target-specific context.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.2 |
| Comparator Or Baseline | N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)picolinamide: ~2.5 (PubChem computed) |
| Quantified Difference | ΔXLogP3 ≈ -1.3 (approximate, indicative of >10-fold lower partition coefficient) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) |
Why This Matters
The lower lipophilicity of the target compound may confer superior aqueous solubility, a key factor in formulating in vitro assays and interpreting SAR data for medicinal chemistry programs.
- [1] PubChem. Compound Summary for CID 71807400, N-{[4-Methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]methyl}cyclopropanecarboxamide. Computed XLogP3 value. National Center for Biotechnology Information. Accessed April 29, 2026. View Source
